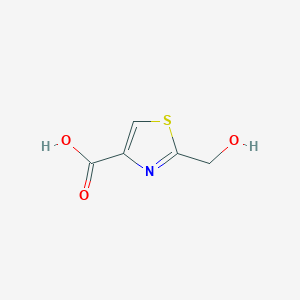

2-(Hydroxymethyl)thiazol-4-carbonsäure

Übersicht

Beschreibung

2-(Hydroxymethyl)thiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)thiazole-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active compounds.

Medicine: Thiazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, inducing biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biological pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they induce various molecular and cellular changes .

Action Environment

The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions .

Biochemische Analyse

Biochemical Properties

2-(Hydroxymethyl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with thiamine pyrophosphate-dependent enzymes, which are crucial for carbohydrate metabolism. The nature of these interactions often involves the formation of hydrogen bonds and coordination with metal ions present in the active sites of enzymes .

Cellular Effects

The effects of 2-(Hydroxymethyl)thiazole-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. This compound has been shown to modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resistance to oxidative damage. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(Hydroxymethyl)thiazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of enzyme functions. For example, it has been found to inhibit certain kinases involved in cell proliferation, thereby exerting anti-proliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Hydroxymethyl)thiazole-4-carboxylic acid have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can induce sustained changes in cellular function, particularly in terms of enhanced antioxidant capacity and metabolic regulation .

Dosage Effects in Animal Models

The effects of 2-(Hydroxymethyl)thiazole-4-carboxylic acid vary with dosage in animal models. At lower doses, it has been observed to enhance metabolic efficiency and reduce oxidative stress. At higher doses, there may be toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .

Metabolic Pathways

2-(Hydroxymethyl)thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphate-dependent enzymes, influencing the flux of metabolites through pathways like the pentose phosphate pathway and glycolysis. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(Hydroxymethyl)thiazole-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its affinity for certain cellular structures, such as mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(Hydroxymethyl)thiazole-4-carboxylic acid is critical for its activity. It is often found in the mitochondria, where it can influence mitochondrial function and energy production. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its effective participation in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-haloketones with thioamides under acidic conditions . Another approach involves the reaction of thiourea with α-haloesters, followed by cyclization to form the thiazole ring .

Industrial Production Methods: Industrial production of 2-(Hydroxymethyl)thiazole-4-carboxylic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Hydroxymethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions (e.g., elevated temperatures).

Major Products Formed:

- Oxidation of the hydroxymethyl group yields 2-(Carboxymethyl)thiazole-4-carboxylic acid.

- Reduction of the carboxylic acid group yields 2-(Hydroxymethyl)thiazole-4-methanol.

- Substitution reactions can yield various substituted thiazole derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

- 2-Aminothiazole-4-carboxylic acid

- 2-Methylthiazole-4-carboxylic acid

- 2-Phenylthiazole-4-carboxylic acid

Comparison: 2-(Hydroxymethyl)thiazole-4-carboxylic acid is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to other thiazole derivatives. For instance, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets .

Biologische Aktivität

2-(Hydroxymethyl)thiazole-4-carboxylic acid (HTCA) is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of both hydroxymethyl and carboxylic acid functional groups, suggests a range of interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of HTCA, supported by data tables, case studies, and detailed research findings.

HTCA is a thiazole-based compound with the following chemical properties:

- Chemical Formula: C₅H₅N₃O₂S

- Molecular Weight: 157.17 g/mol

- CAS Number: 221322-09-4

The presence of the hydroxymethyl and carboxylic acid groups enhances its solubility and potential reactivity with various biological targets.

Antimicrobial Properties

HTCA has been investigated for its antimicrobial properties. In a study evaluating various thiazole derivatives, HTCA exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for some strains, indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Recent studies have also explored the anticancer potential of HTCA. In vitro assays demonstrated that HTCA inhibited the proliferation of several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound showed an IC₅₀ value of approximately 15 µM against HepG2 cells.

Case Study: HepG2 Cell Line

In a controlled experiment, HepG2 cells were treated with varying concentrations of HTCA over 48 hours. The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

The mechanism by which HTCA exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in cellular metabolism and signaling pathways. For instance, HTCA has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Anti-inflammatory Effects

HTCA also exhibits anti-inflammatory properties. In a mouse model of inflammation induced by lipopolysaccharide (LPS), treatment with HTCA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that HTCA may have therapeutic potential in inflammatory diseases.

Research Findings

Various studies have been conducted to evaluate the biological activity of HTCA. Below are some notable findings:

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of HTCA against resistant bacterial strains .

- Anticancer Properties : Research in Cancer Letters demonstrated that HTCA induces apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Effects : A recent article in Pharmacology Reports reported that HTCA reduces inflammation markers in animal models, supporting its use as a potential anti-inflammatory agent .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWNCBVSNHZJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635090 | |

| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221322-09-4 | |

| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.